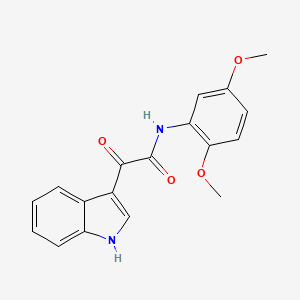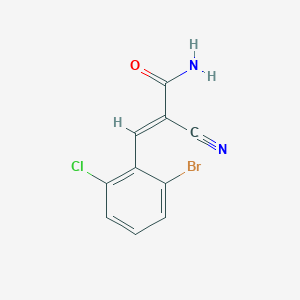
(E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide, also known as BCP, is a chemical compound that has been widely studied in scientific research. It is a member of the enamide family of compounds and has been found to have a range of interesting properties that make it useful for a variety of applications.
Mécanisme D'action
The mechanism of action of (E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide is not fully understood, but it is thought to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells and fungi. It is also thought to have an effect on the cell membrane, which may contribute to its antifungal properties.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by interfering with the cell cycle. In addition, this compound has been shown to have an effect on the immune system, stimulating the production of cytokines and other immune system molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide in lab experiments is its ability to inhibit the growth of cancer cells and fungi. This makes it a useful tool for studying these types of cells and for developing new treatments for cancer and fungal infections. However, one limitation of using this compound in lab experiments is that it is a complex compound that can be difficult to synthesize and purify.
Orientations Futures
There are several future directions for research involving (E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide. One area of interest is the development of new anticancer and antifungal drugs based on the structure of this compound. Another area of interest is the study of the mechanism of action of this compound, which could lead to a better understanding of how it works and how it can be used to develop new treatments. Finally, there is also interest in exploring the use of this compound in other areas of research, such as immunology and microbiology.
Méthodes De Synthèse
The synthesis of (E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide is a complex process that involves several steps. The starting material for the synthesis is 2,6-dibromochlorobenzene, which is reacted with sodium hydride to form a Grignard reagent. This reagent is then reacted with ethyl cyanoacetate to form the intermediate product, which is then reacted with acetic anhydride to form the final product, this compound.
Applications De Recherche Scientifique
(E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide has been extensively studied in scientific research due to its interesting properties. It has been found to have anticancer properties and has been shown to inhibit the growth of several different types of cancer cells. This compound has also been studied for its antifungal properties and has been found to be effective against several different types of fungi.
Propriétés
IUPAC Name |
(E)-3-(2-bromo-6-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-4H,(H2,14,15)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGZKJFKGFNCOX-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=C(C#N)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)/C=C(\C#N)/C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(4-nitrophenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2581070.png)

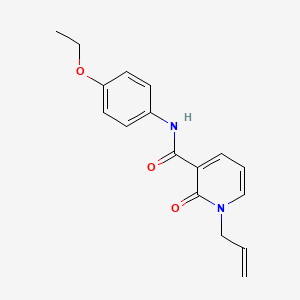
![1-(3-chloro-2-methylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2581073.png)
![1'-[3-(4-Chloro-3-fluorophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2581074.png)
![N-(3-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2581075.png)
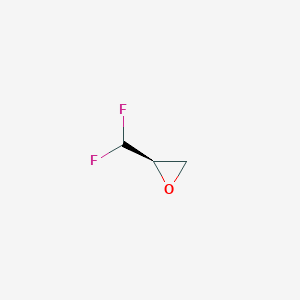
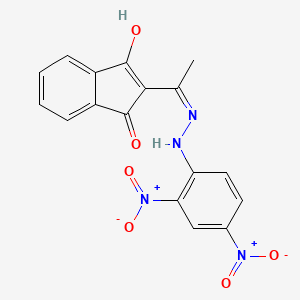
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2581083.png)
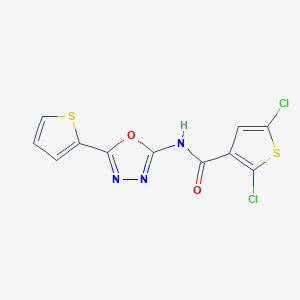
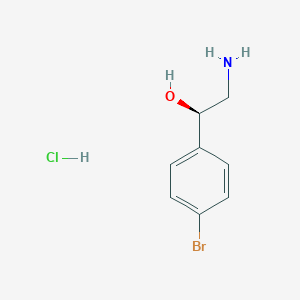
![1-[3-(Oxiran-2-ylmethoxy)phenyl]piperidin-2-one](/img/structure/B2581087.png)
